4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a unique structure combining an oxadiazole ring with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitrile oxides, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale manufacture of this compound .
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dinitroso-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine
- 6-Dinitrophenyl-5,6,7,8-tetrahydro-4-imidazo[4,5-e]furazano[3,4-b]pyrazine
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazine
Uniqueness
4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its specific substitution pattern and the combination of oxadiazole and pyrazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,7-dimethyl-5,6-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-9-3-4-10(2)6-5(9)7-11-8-6/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVJHVGJGYSRDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=NON=C21)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543284 |
Source
|
Record name | 4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98778-07-5 |
Source
|
Record name | 4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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